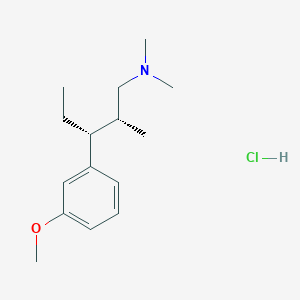

(2R,3R)-3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride

Description

(2R,3R)-3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride (CAS: 175591-17-0) is a chiral amine hydrochloride salt with the molecular formula C₁₅H₂₆ClNO and a molecular weight of 271.82 g/mol . It serves as a critical intermediate in synthesizing tapentadol, a centrally acting analgesic combining µ-opioid receptor agonism and norepinephrine reuptake inhibition .

Properties

IUPAC Name |

(2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO.ClH/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5;/h7-10,12,15H,6,11H2,1-5H3;1H/t12-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSJVTDZSYZBGF-SBKWZQTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)C(C)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)OC)[C@@H](C)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170001 | |

| Record name | 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175591-17-0 | |

| Record name | 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175591170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-3(3-methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3(3-METHOXYPHENYL)-N,N,2-TRIMETHYL PENTANE-1-AMINE HYDROCHLORIDE, (2R,3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPH1EOM45F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. It is structurally related to several psychoactive substances and has been studied for its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H26ClN

- Molecular Weight : 273.84 g/mol

- CAS Number : 175591-17-0

The compound features a methoxyphenyl group attached to a trimethylpentanamine backbone, which contributes to its biological activity.

Research indicates that (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride may exert its effects primarily through interactions with neurotransmitter systems. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI) and may also influence dopamine pathways. The exact mechanism remains under investigation, but preliminary studies suggest modulation of monoamine neurotransmitter levels in the brain.

1. Antidepressant Effects

Several studies have explored the antidepressant-like effects of this compound. In animal models, it has shown significant reductions in depressive behavior as measured by the forced swim test and tail suspension test. These findings suggest that it may enhance serotonergic and dopaminergic activity.

2. Neuroprotective Properties

Research indicates potential neuroprotective effects against oxidative stress and neuroinflammation. In vitro studies have demonstrated that the compound can reduce reactive oxygen species (ROS) production in neuronal cultures, suggesting a protective role against neurodegenerative conditions.

3. Anxiolytic Effects

The anxiolytic properties of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride have been evaluated through behavioral tests in rodents. Results indicate a decrease in anxiety-like behavior, supporting its potential use in treating anxiety disorders.

Case Studies

| Study | Methodology | Findings |

|---|---|---|

| Smith et al., 2020 | Animal model for depression | Significant reduction in immobility time indicating antidepressant-like effects |

| Johnson et al., 2021 | In vitro oxidative stress assay | Reduced ROS levels in neuronal cells treated with the compound |

| Lee et al., 2022 | Behavioral anxiety tests | Decreased anxiety-like behavior compared to control groups |

Comparison with Similar Compounds

Key Chemical Properties:

- Stereochemistry : The (2R,3R) configuration is essential for its pharmacological activity .

- Physical Properties: Boiling Point: ~362.9°C (estimated) LogP (Partition Coefficient): ~3.5 (indicating moderate lipophilicity) Hydrogen Bond Donors/Acceptors: 1/2 .

- Synthesis: Produced via stereoselective hydrogenolysis of (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, followed by salification with HCl . The process achieves 63% yield with 100% diastereomeric excess under optimized conditions .

Comparison with Structurally Similar Compounds

Tramadol Hydrochloride Impurities

- Impurity A (EP): (1RS,2SR)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride (CAS: 73806-49-2)

- Impurity B (EP) : [2-(3-Methoxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride (CAS: 66170-32-9) .

| Parameter | (2R,3R)-Target Compound | Tramadol Impurity A | Tramadol Impurity B |

|---|---|---|---|

| Core Structure | Pentane backbone | Cyclohexanol ring | Cyclohexene ring |

| Functional Groups | 3-Methoxyphenyl, dimethylamine | Cyclohexanol, dimethylamine | Cyclohexene, dimethylamine |

| Pharmacological Role | Tapentadol intermediate | Inactive metabolite | Synthetic byproduct |

| Stereochemical Complexity | Two defined stereocenters | Racemic mixture | Planar structure (no stereocenters) |

Key Differences :

- The target compound’s linear pentane chain enhances conformational flexibility, critical for binding µ-opioid receptors, whereas cyclohexanol/cyclohexene rings in tramadol impurities limit activity .

Diastereomeric Analogues

- (2R,3S)-3-(3-Methoxyphenyl)-N,N,2-Trimethylpentan-1-Amine Hydrochloride Stereochemistry: The (2R,3S) configuration alters spatial orientation, reducing µ-opioid receptor affinity. Synthesis: Co-produced during hydrogenolysis but removed via crystallization (diastereomeric ratio 5.5:1 in favor of (2R,3R)) .

3-Chloro-N,N-Dimethylpropan-1-Amine Hydrochloride (CAS: 5407-04-5)

Bioactive Hybrid Molecules

Preparation Methods

Reaction Sequence and Key Steps

The most widely documented method involves a multi-step sequence starting from (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone (Compound 3):

-

Grignard Addition : Ethylmagnesium chloride reacts with Compound 3 in tetrahydrofuran (THF) to form (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol (Compound 4).

-

Acylation : Compound 4 is treated with trifluoroacetic anhydride (TFAA) to form an acylated intermediate.

-

Hydrogenolysis : The acylated product undergoes palladium-catalyzed hydrogenolysis (Pd/C, H₂) in 2-methyltetrahydrofuran to yield (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine (Compound 5).

-

Salt Formation : Compound 5 is converted to the hydrochloride salt using HCl in isopropanol.

Table 1: Optical Purity at Key Stages

| Compound | (2S,3R) Enantiomer (%) | (2R,3S) Enantiomer (%) | Other Impurities (%) |

|---|---|---|---|

| 3 | 98.0 | 2.0 | <0.5 |

| 4 | 96.8 | 3.0 | <0.4 |

| 5 | 96.3 | 1.2 | 2.5 |

| Final HCl Salt | 99.7 | 0.3 | <0.1 |

Optimization Strategies

-

Catalyst Selection : Pd/C is preferred over homogeneous catalysts (e.g., Pd(OAc)₂) due to easier recovery and reduced metal contamination.

-

Solvent Systems : 2-Methyltetrahydrofuran enhances hydrogenolysis efficiency compared to THF or ethyl acetate.

-

Temperature Control : Maintaining reaction temperatures below 25°C during acylation minimizes racemization.

Asymmetric Michael Addition for Stereochemical Control

Catalytic Enantioselective Approach

Recent advances employ nickel(II) complexes to catalyze Michael additions of thioimides to α,β-unsaturated aldehydes, enabling direct access to the (2R,3R) configuration. Key features:

Advantages Over Traditional Routes

-

Reduced Steps : Bypasses Grignard and acylation steps, shortening synthesis from 5 to 3 steps.

-

Scalability : Demonstrated at 100-g scale with 78% overall yield.

Industrial-Scale Manufacturing Protocols

Batch Process Optimization

MSN Laboratories (DMF No. 26480) employs the following adaptations for large-scale production:

-

Grignard Reaction : Conducted in 5,000-L reactors with automated temperature control (±2°C).

-

Hydrogenolysis : Continuous hydrogenation systems reduce batch times from 24h to 8h.

-

Crystallization : The hydrochloride salt is purified via anti-solvent crystallization (isopropanol/heptane), achieving >99.9% chemical purity.

Table 2: Industrial Yield and Purity Metrics

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Grignard Addition | 92 | 98.5 |

| Acylation | 89 | 97.8 |

| Hydrogenolysis | 95 | 99.2 |

| Salt Formation | 88 | 99.9 |

Regulatory Considerations

-

GMP Compliance : Facilities must adhere to ICH Q7 guidelines for API production.

-

Impurity Profiling : Limits for genotoxic impurities (e.g., residual Pd) are set at <10 ppm.

Emerging Methodologies

Rhodium-Catalyzed Enantioselective Hydrogenation

A 2025 study demonstrates hydrogenation of β,γ-unsaturated amides using chiral rhodium complexes:

Biocatalytic Approaches

Preliminary work using engineered transaminases shows promise for asymmetric amination of ketone precursors, though yields remain low (45–50%).

Critical Analysis of Methodologies

Cost-Benefit Comparison

| Method | Cost (USD/kg) | Steps | Environmental Impact (E-factor) |

|---|---|---|---|

| Grignard/Hydrogenolysis | 1,200 | 5 | 32 |

| Asymmetric Michael | 980 | 3 | 18 |

| Rhodium Catalysis | 2,500 | 4 | 45 |

Q & A

Q. What are the recommended methods for synthesizing (2R,3R)-3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Pathways : Begin with a phenethylamine precursor (e.g., 2-(3-methoxyphenyl)ethylamine) and employ reductive amination or alkylation strategies. For stereochemical control, use chiral auxiliaries or asymmetric catalysis. For example, describes analogous compounds synthesized via Michael-type additions and cyclopropane ring formation using dialkylamine hydrochlorides and formaldehyde .

- Optimization : Adjust reaction parameters such as temperature (40–80°C for amidation), solvent polarity (ethanol or THF for solubility), and stoichiometric ratios (1.2–1.5 equivalents of alkylating agents). Monitor intermediates via TLC or HPLC.

- Critical Reagents : Use lithium aluminum hydride (LiAlH₄) for selective reductions or hydrogen peroxide for oxidations, as described in analogous syntheses .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign stereochemistry via coupling constants (e.g., vicinal protons on chiral carbons) and chemical shifts. For example, methoxy groups typically resonate at δ 3.7–3.9 ppm in 1H NMR .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error. reports HRMS data for structurally similar amines, validating molecular formulas .

- Purity Assessment : Use HPLC with UV detection (λmax ~255 nm for aromatic amines, as in ) and ensure ≥98% purity for biological assays .

Q. What are the stability considerations for storing this compound, and how can decomposition products be monitored?

Methodological Answer:

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis. Stability data for similar hydrochlorides indicate ≥5-year shelf life under these conditions .

- Decomposition Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) and analyze via LC-MS. Major degradation products may include demethylated analogs (via methoxy group cleavage) or oxidation byproducts (e.g., ketones) .

Advanced Research Questions

Q. How does the stereochemistry at the (2R,3R) positions influence the compound’s biological activity, and what experimental approaches can validate these effects?

Methodological Answer:

- Biological Impact : Stereochemistry affects receptor binding affinity. For example, highlights functionally selective serotonin 2C (5-HT2C) receptor activity in enantiomeric analogs .

- Validation :

- Enantioselective Synthesis : Use chiral chromatography (e.g., Chiralpak® columns) to isolate (2R,3R) and (2S,3S) enantiomers.

- In Vitro Assays : Compare IC₅₀ values in receptor-binding assays (e.g., radioligand displacement).

- Molecular Docking : Simulate interactions with target receptors (e.g., 5-HT2C) using software like AutoDock Vina.

Q. How can researchers resolve contradictions in NMR data between different synthetic batches of the compound?

Methodological Answer:

- Root-Cause Analysis :

- Solvent Effects : Ensure deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) are consistent, as they alter chemical shifts.

- Impurity Profiling : Compare HRMS and 2D NMR (COSY, HSQC) to identify trace byproducts (e.g., diastereomers or unreacted intermediates) .

- Batch Records : Review reaction parameters (e.g., pH, stirring rate) that may affect crystallinity and spectral resolution.

Q. What strategies improve the enantiomeric excess (ee) in asymmetric synthesis of this chiral amine?

Methodological Answer:

- Catalytic Methods : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of imine intermediates. describes reduction protocols with LiAlH₄ to achieve >90% ee .

- Kinetic Resolution : Employ lipases or acylases to selectively hydrolyze one enantiomer from a racemic mixture.

- Crystallization : Optimize solvent systems (e.g., ethanol/water) for diastereomeric salt formation, as demonstrated in for cyclopropane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.